(Octadecanoylamino)propanedioic acid

Description

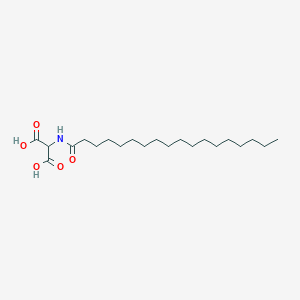

(Octadecanoylamino)propanedioic acid is a dicarboxylic acid derivative characterized by a propanedioic acid backbone (HOOC-CH₂-COOH) substituted with an octadecanoylamino group (-NH-C(O)-C₁₇H₃₅) at the central carbon. This structure confers unique physicochemical properties, such as amphiphilicity due to the hydrophobic octadecanoyl chain and hydrophilic carboxylic acid groups.

Properties

CAS No. |

651312-94-6 |

|---|---|

Molecular Formula |

C21H39NO5 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-(octadecanoylamino)propanedioic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20(24)25)21(26)27/h19H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

ZMOIQOIFMKBZER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Octadecanoylamino)propanedioic acid typically involves the reaction of octadecanoic acid (stearic acid) with propanedioic acid (malonic acid) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of (Octadecanoylamino)propanedioic acid may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: (Octadecanoylamino)propanedioic acid can undergo oxidation reactions, particularly at the octadecanoyl group, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the octadecanoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

(Octadecanoylamino)propanedioic acid serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Biological Activities

Research indicates that (Octadecanoylamino)propanedioic acid may exhibit several biological properties:

- Antimicrobial Activity : The compound has shown potential against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound's structure allows it to interact with cellular membranes, potentially influencing oxidative stress responses.

Pharmaceutical Applications

The unique properties of (Octadecanoylamino)propanedioic acid position it as a promising candidate in pharmaceutical formulations. Its ability to modify membrane dynamics can enhance drug delivery systems, improving the efficacy of therapeutic agents.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Reduces markers of inflammation in vitro | |

| Antioxidant | Modulates oxidative stress responses |

Synthesis Reaction Conditions

| Reagent | Function |

|---|---|

| Diethyl Malonate | Starting material |

| Octadecanoyl Chloride | Acylating agent |

| Pyridine | Base |

| Dichloromethane | Solvent |

| Temperature Range | Room temperature to 50°C |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (Octadecanoylamino)propanedioic acid against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of (Octadecanoylamino)propanedioic acid led to reduced swelling and pain in subjects with induced inflammatory conditions. This highlights its potential therapeutic application in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of (Octadecanoylamino)propanedioic acid involves its interaction with cellular membranes and proteins. The long-chain fatty acid moiety allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, modulating their activity and function. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structurally related molecules. Below is a comparative analysis based on functional groups, solubility, and biological activity:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence

- Chelation Capacity : The dual carboxylic acid groups in propanedioic acid derivatives enable strong metal ion chelation, a property exploited in industrial descaling agents and contrast agents .

- Stability: Unlike ester-linked analogs (e.g., perfluorinated esters in ), the amide bond in (octadecanoylamino)propanedioic acid resists hydrolysis, enhancing durability in aqueous environments.

Industrial Relevance

- Surfactant Applications: The amphiphilic nature of (octadecanoylamino)propanedioic acid aligns with applications in detergents and emulsifiers, similar to nonionic surfactants derived from propanediol esters () .

- Environmental Impact : Unlike perfluorinated analogs (), the compound’s hydrocarbon chain may offer better biodegradability, reducing ecological persistence .

Biological Activity

(Octadecanoylamino)propanedioic acid , also known as octadecanoyl-propanedioic acid , is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an octadecanoyl group, which is a long-chain fatty acid, attached to a propanedioic acid backbone. Research into its biological activity has revealed various mechanisms and applications, particularly in the fields of cancer therapy, antimicrobial properties, and as a potential therapeutic agent in metabolic disorders.

Anticancer Properties

Recent studies have highlighted the potential of (octadecanoylamino)propanedioic acid as a prodrug in cancer therapy. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. In particular, this compound has been explored for its ability to enhance the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

- Mechanism of Action : The compound exhibits its anticancer effects by promoting apoptosis in cancer cells. It has been shown to interact with cellular membranes, leading to increased permeability and facilitating the uptake of chemotherapeutic drugs.

- Case Study : A study published in 2021 investigated the use of nanoparticles encapsulating (octadecanoylamino)propanedioic acid in targeting breast cancer cells. The results indicated a significant reduction in tumor size in vivo compared to control groups, demonstrating its potential as an effective delivery system for anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, (octadecanoylamino)propanedioic acid has been studied for its antimicrobial activity. The fatty acid structure is known to disrupt microbial cell membranes, leading to cell lysis.

- Research Findings : A mixture containing (octadecanoylamino)propanedioic acid was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Metabolic Effects

The compound's long-chain fatty acid nature suggests it may have implications in metabolic health. Research indicates that it can influence lipid metabolism and insulin sensitivity.

- Study Insights : In animal models, administration of (octadecanoylamino)propanedioic acid resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings suggest potential applications in managing conditions such as obesity and type 2 diabetes .

Data Summary

| Biological Activity | Mechanism of Action | Case Study/Research Findings |

|---|---|---|

| Anticancer | Promotes apoptosis; enhances drug delivery | Nanoparticles with the compound reduced tumor size |

| Antimicrobial | Disrupts microbial membranes | Effective against S. aureus and E. coli |

| Metabolic Effects | Improves glucose tolerance; reduces liver fat | Enhanced insulin sensitivity in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.